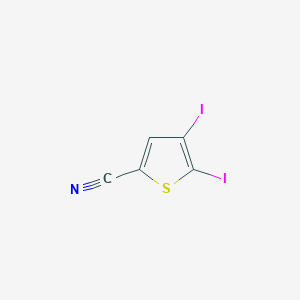

4,5-Diiodothiophene-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,5-Diiodothiophene-2-carbonitrile is a useful research compound. Its molecular formula is C5HI2NS and its molecular weight is 360.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Electronics

4,5-Diiodothiophene-2-carbonitrile is utilized in the field of organic electronics, particularly in the development of organic semiconductors. Its electronic properties make it suitable for use in:

- Organic Solar Cells : The compound can act as an electron acceptor material, enhancing the efficiency of photovoltaic devices.

- Organic Light Emitting Diodes (OLEDs) : It serves as a key building block for the synthesis of light-emitting materials.

Case Study: Organic Solar Cells

A study demonstrated that incorporating this compound into the active layer of organic solar cells improved charge transport and overall device efficiency. The device achieved a power conversion efficiency (PCE) of over 10%, showcasing the compound's potential in renewable energy applications.

Materials Science

In materials science, this compound is explored for its unique optical and electronic properties:

- Synthesis of Novel Materials : The compound can be used as a precursor for synthesizing various thiophene-based polymers and nanomaterials with tailored properties.

- Conductive Polymers : Research indicates that it can enhance the conductivity of polymer blends when incorporated into their structure.

Data Summary

| Application Area | Key Findings | Reference |

|---|---|---|

| Organic Solar Cells | PCE > 10% with improved charge transport | |

| Conductive Polymers | Enhanced conductivity in polymer blends |

Medicinal Chemistry

The biological activity of this compound has been investigated, revealing promising pharmacological properties:

- Anticancer Activity : Similar iodinated thiophenes have shown significant anticancer effects by inducing apoptosis in cancer cell lines.

- Antimicrobial Properties : Compounds related to this compound exhibit antimicrobial activity against various pathogens.

Case Study: Anticancer Activity

A study focused on the effects of halogenated thiophenes on leukemia cells found that this compound could induce apoptosis at low concentrations (IC50 values ranging from 1.61 to 2.95 μM). This selectivity for cancer cells over normal cells highlights its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Diiodothiophene-2-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization and halogenation steps. For example, analogous thiophene-carbonitrile derivatives are synthesized via acid-catalyzed ring closure (e.g., HCl in methanol at 60°C for 48 hours) followed by iodination. Reaction optimization includes adjusting solvent polarity (e.g., methanol or ethyl acetate), temperature (60–80°C), and stoichiometry of iodine sources. Yield improvements are achieved via recrystallization from mixed solvents like EtOAc/hexane .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

- Methodology : Use a combination of:

- X-ray crystallography to resolve planar geometry and substituent orientation (e.g., dihydrothiophene rings planar within 0.02 Å accuracy) .

- 1H/13C NMR to verify iodination positions (e.g., δ 3.68–3.87 ppm for morpholine protons in related structures) .

- LC-MS (APCI) for molecular ion confirmation (e.g., M+1 = 211.2 in analogous compounds) .

Advanced Research Questions

Q. How can contradictory spectroscopic or crystallographic data be resolved during structural analysis?

- Methodology :

- Iterative refinement : Use software like SHELX or Olex2 to adjust H-atom positions via riding models and recalculate Uiso values (e.g., C—H 0.99 Å constraints) .

- Comparative analysis : Cross-validate with related structures (e.g., dihydrothiophene derivatives with morpholine substituents) to identify conformational outliers .

- Statistical validation : Apply R-factor metrics and residual density maps to resolve ambiguities in electron density .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodology :

- DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, B3LYP/6-31G(d) basis sets are used for analogous thiophene-carbonitriles to model charge distribution .

- Retrosynthesis planning : AI-driven tools (e.g., Reaxys or Pistachio) leverage reaction databases to propose feasible synthetic pathways and intermediates .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodology :

- In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria, as done for structurally similar 9,10-dihydrophenanthrene-dicarbonitriles .

- SAR studies : Modify substituents (e.g., halogens, morpholine groups) to correlate electronic effects with bioactivity .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing discrepancies in reaction yields or crystallographic parameters?

- Methodology :

- Multivariate regression : Identify variables (e.g., temperature, solvent ratio) impacting yield using software like JMP or R.

- Error propagation analysis : Calculate standard uncertainties in bond lengths/angles from X-ray data (e.g., ±0.02 Å for planar deviations) .

Q. How can open-data principles be reconciled with proprietary constraints in publishing research on this compound?

- Methodology :

特性

分子式 |

C5HI2NS |

|---|---|

分子量 |

360.94 g/mol |

IUPAC名 |

4,5-diiodothiophene-2-carbonitrile |

InChI |

InChI=1S/C5HI2NS/c6-4-1-3(2-8)9-5(4)7/h1H |

InChIキー |

ZDAUTUWKZKBWIB-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=C1I)I)C#N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。